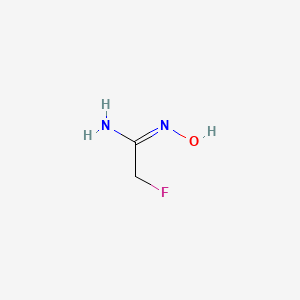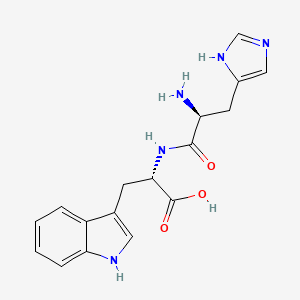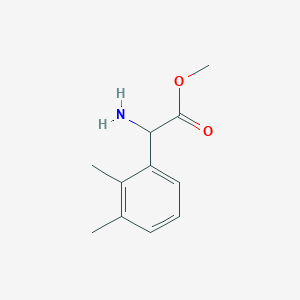
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, also known as 3-EFPH, is a heterocyclic compound that belongs to the pyrazolone family. It is a versatile compound with a variety of potential applications, such as in scientific research, drug discovery, and drug synthesis. 3-EFPH is a relatively new compound and is not yet widely used in the scientific community. Its unique structure gives it a wide range of advantageous properties that make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in scientific research. It has been used as a model compound in the study of enzyme-catalyzed reactions, such as the study of the kinetics and mechanism of the enzymes involved in the synthesis of the compound. It has also been used to study the effects of various environmental factors on the reactivity of the compound. Additionally, this compound has been used as an inhibitor of certain enzymes in the study of their activity and regulation.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the synthesis of the compound. It is also believed that the compound may interact with other molecules in the body, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. It has also been suggested that the compound may have potential applications in the treatment of neurological disorders and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, the compound is relatively non-toxic and can be used in a variety of experiments. The main limitation of the compound is that it is not yet widely used, so it is difficult to find reliable sources of the compound.
Direcciones Futuras
The potential applications of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are still being explored. Future research should focus on the development of new methods for the synthesis of the compound, as well as on the study of its biochemical and physiological effects. Additionally, further research should be conducted to better understand the mechanism of action of the compound and to identify potential therapeutic applications. Finally, further research should be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a modulator of protein activity.
Métodos De Síntesis
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized using a variety of methods. The most commonly used method is the Knoevenagel condensation reaction. This method involves the reaction of an aldehyde, a ketone, and an amine in the presence of a base. The resulting product is an aldol condensation product, which can then be converted into this compound. Other methods for the synthesis of this compound include the Biginelli reaction, the Ugi reaction, and the Passerini reaction.
Propiedades
IUPAC Name |
5-ethyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLHEDSDQHVQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



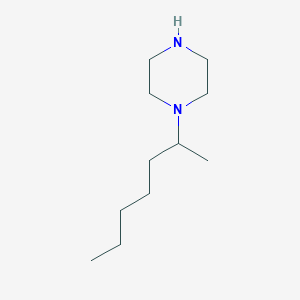
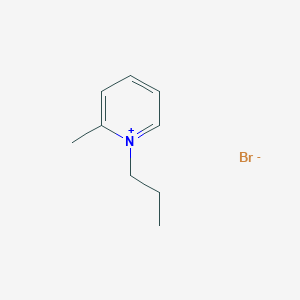

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)


